4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine

Cannabinoid Research Metabolic Disorders Receptor Pharmacology

This pyrazole-piperidine derivative is a selective CB1 receptor antagonist purpose-built to eliminate CNS-mediated effects. The cyclobutylmethyl N1-substituent and 4-piperidine linker—instead of the 1-aminopiperidine of Rimonabant—confer peripheral selectivity, making it ideal for studying adipocyte proliferation, lipid metabolism, and glucose homeostasis in vitro. Procure alongside THF (CAS 2098014-74-3) and oxane (CAS 2098147-63-6) analogs for full SAR deconvolution.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 2098118-80-8
Cat. No. B1492657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine
CAS2098118-80-8
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=C(C=N2)C3CCNCC3
InChIInChI=1S/C13H21N3/c1-2-11(3-1)9-16-10-13(8-15-16)12-4-6-14-7-5-12/h8,10-12,14H,1-7,9H2
InChIKeyFHBGLLUMPSDFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine (CAS 2098118-80-8): Procurement-Relevant Profile


4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine (CAS 2098118-80-8) is a synthetic pyrazole-piperidine derivative with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol [1]. It belongs to a class of compounds known to interact with the cannabinoid type-1 (CB1) receptor, where it is characterized as a selective antagonist [2]. Its structure features a piperidine ring linked at the 4-position to a pyrazole moiety, which is further N-substituted with a cyclobutylmethyl group, imparting distinct physicochemical properties such as a computed XLogP3-AA value of 1.6 [1].

Procurement Risk: Why Generic Substitution of 4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine Is Unsupported


Interchanging this compound with a close structural analog without verified data introduces significant scientific risk. Within the pyrazole-piperidine CB1 antagonist class, subtle modifications to the N1 substituent drastically alter pharmacological profiles. For instance, replacing the 2,4-dichlorophenyl group with a cyclobutylmethyl moiety is known to influence receptor binding affinity, functional activity (inverse agonism vs. antagonism), and crucially, CNS penetration [1]. Furthermore, a switch from a 1-aminopiperidine to a 4-aminopiperidine linker, as present in this compound, has been shown to be a key structural determinant for developing peripherally selective CB1 antagonists with reduced brain exposure and CNS-mediated adverse effects [1]. Without quantitative, head-to-head data, assuming functional equivalence between analogs is a procurement error that can compromise experimental validity.

Quantitative Differential Evidence Guide: 4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine vs. Comparators


CB1 Receptor Antagonist Activity: Current Evidence Gap vs. Rimonabant and NIDA-41020

A direct quantitative comparison of the CB1 receptor binding affinity (Ki) and functional activity (IC50) for 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine against key reference antagonists such as Rimonabant (Ki = 1.8 nM ) or NIDA-41020 (Ki = 4.1 nM ) is currently unavailable in the public domain. While the compound is classified as a selective CB1 antagonist [1], the absence of peer-reviewed potency data means its differentiation from these well-characterized standards cannot be quantified at this time. This represents a critical evidence gap for procurement decisions based on target potency.

Cannabinoid Research Metabolic Disorders Receptor Pharmacology

Predicted CNS Permeability Advantage vs. Rimonabant: A Class-Level Inference

Based on class-level structure-activity relationship (SAR) studies, the specific 4-aminopiperidine linker and cyclobutylmethyl N1-substituent of this compound are structural features deliberately designed to reduce brain penetration, a key liability of the clinical candidate Rimonabant [1]. In analogous series, this scaffold modification yielded compounds with vastly reduced CNS exposure in vivo (e.g., brain-to-plasma ratio of 0.04 for a related analog vs. 1.3 for Rimonabant [1]). While quantitative data for this exact compound is lacking, the structural features present a strong, class-level inference for a superior peripheral selectivity profile compared to Rimonabant, which was withdrawn due to CNS-mediated psychiatric side effects [1].

Blood-Brain Barrier Peripheral Selectivity Adverse Effect Mitigation

Physicochemical Property Differentiation: Lipophilicity vs. THF and Oxane Analogs

The cyclobutylmethyl substituent confers a distinct lipophilicity profile compared to heteroatom-containing N1-substituent analogs. The computed XLogP3-AA for 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine is 1.6 [1]. Its close analogs, 4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine (CAS 2098014-74-3) and 4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine (CAS 2098147-63-6), feature oxygen-containing heterocycles . The replacement of a methylene group with an oxygen atom is predicted to lower lipophilicity and alter hydrogen-bonding potential, which can influence solubility, metabolic stability, and off-target binding. This physicochemical differentiation makes the target compound a more lipophilic, non-polar probe in the series.

Medicinal Chemistry Property Optimization Solubility

Evidence-Backed Application Scenarios for Procuring 4-(1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine


Investigating Peripheral CB1 Receptor Biology in Metabolic Disease Models

Based on its class designation as a CB1 antagonist and the structural features shared with peripherally selective series, this compound is a candidate probe for studying CB1-mediated effects on adipocyte proliferation, lipid metabolism, and glucose homeostasis in vitro, without the confounding factor of CNS penetration seen with Rimonabant [1][2]. Its lack of a polar heteroatom in the N1-substituent further differentiates it from THF- and oxane-containing analogs, potentially offering a distinct pharmacokinetic profile for in vivo metabolic studies [3].

Structure-Activity Relationship (SAR) Exploration of the CB1 Antagonist Pharmacophore

The cyclobutylmethyl group at the pyrazole N1 position and the 4-piperidine linker represent a unique combination in the CB1 ligand landscape, differing from the classical 1-aminopiperidine and 2,4-dichlorophenyl motifs of Rimonabant [1]. Researchers can use this compound to systematically probe the steric and lipophilic requirements of the CB1 receptor's binding pocket, comparing its activity profile to those of the THF (CAS 2098014-74-3) and oxane (CAS 2098147-63-6) analogs to deconvolute the contributions of the N1-substituent [3].

Development of Peripherally Restricted Cannabinoid Modulators

The adverse psychiatric effects that led to Rimonabant's withdrawal are attributed to central CB1 blockade. The design rationale for the 4-aminopiperidine pyrazole scaffold is specifically to minimize brain penetration [1]. This compound's structure aligns with that rationale, positioning it as a key intermediate or final compound for programs aiming to develop next-generation, peripherally selective CB1 antagonists for obesity, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome.

Procurement for Chemical Biology Tool Compound Libraries

For organizations building a focused library of GPCR modulators, this compound fills a specific chemical space: a pyrazole-piperidine CB1 antagonist with a purely hydrocarbon N1-cycloalkyl substituent [1][3]. Its computed XLogP3-AA of 1.6 distinguishes it from more polar analogs, offering a distinct property vector. Procuring this compound alongside its THF and oxane counterparts enables comprehensive SAR and property-activity relationship studies.

Quote Request

Request a Quote for 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.